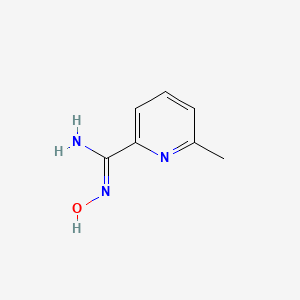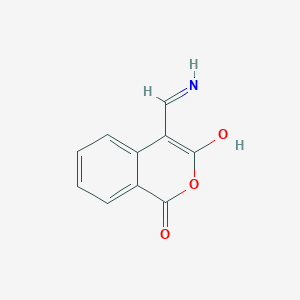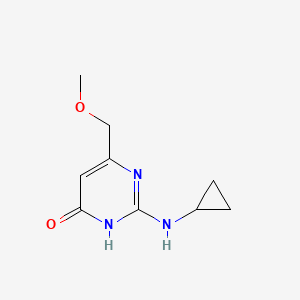
2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one
Overview
Description
2-(Cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one, or 2C6MMP, is an organic compound belonging to the class of pyrimidines. It is a cyclopropylamino pyrimidine derivative with a methoxymethyl group attached to the 6-position of the pyrimidine ring. 2C6MMP has been used in a variety of scientific research applications, including its use as a model compound for studying the mechanism of action of certain drugs, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Hybrid Catalysts in Pyrimidine Synthesis
The use of hybrid catalysts for the synthesis of pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine scaffolds, highlights the methodological advancements in this field. These catalysts facilitate one-pot multicomponent reactions, offering a green and efficient approach to synthesizing structurally diverse pyrimidine derivatives with potential medicinal applications. The focus on hybrid catalysts underscores the importance of pyrimidine scaffolds in drug development and the continuous search for innovative synthetic methods (Parmar, Vala, & Patel, 2023).
Pyrimidines in Anti-inflammatory and Anti-cancer Research
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. Recent developments in the synthesis of pyrimidines have led to the identification of compounds with potent anti-inflammatory effects, attributed to their inhibition of key inflammatory mediators. This research area is particularly promising for developing new therapeutic agents against inflammation and cancer, demonstrating the versatility and potential of pyrimidine derivatives in medicinal chemistry (Rashid et al., 2021).
Structural Activity Relationships of Pyrimidines
Understanding the structural activity relationships (SARs) of pyrimidine derivatives provides crucial insights into their biological activities and potential as therapeutic agents. Pyrimidine derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The position of substituents on the pyrimidine nucleus significantly influences these activities, highlighting the importance of structural considerations in the development of new pyrimidine-based drugs (Natarajan et al., 2022).
Pyrimidines as Anti-Alzheimer's Agents
The exploration of pyrimidine derivatives as potential anti-Alzheimer's agents showcases the broad applicability of these compounds in addressing neurodegenerative diseases. Through SAR studies, researchers have identified pyrimidine derivatives that show promise as therapeutics for Alzheimer's disease, indicating the scaffold's versatility in drug discovery for various health conditions (Das et al., 2021).
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases, abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, division, and signal transduction.
Mode of Action
Similar compounds such as pyrido[2,3-d]pyrimidines are known to inhibit the activity of their targets, thereby disrupting the associated cellular processes .
Biochemical Pathways
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to affect various signaling pathways associated with their targets . The downstream effects of these disruptions can include changes in cell growth, division, and signal transduction.
Result of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
properties
IUPAC Name |
2-(cyclopropylamino)-4-(methoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-5-7-4-8(13)12-9(11-7)10-6-2-3-6/h4,6H,2-3,5H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEREBJUMBHUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)


![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)
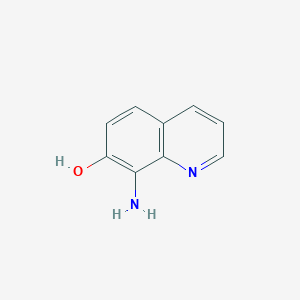
![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)
![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)
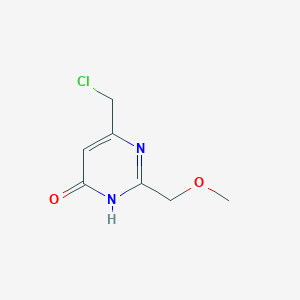
![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)

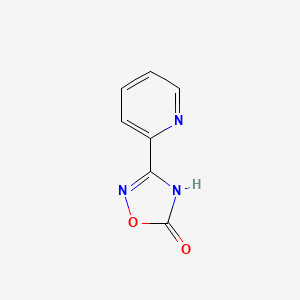
![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)
